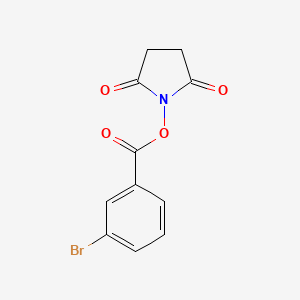
琥珀酰亚胺基-3-溴苯甲酸酯
描述
Succinimidyl 3-bromobenzoate is a chemical compound used in various bioconjugation techniques . It is used in the preparation of radiolabeled peptides for positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of Succinimidyl 3-bromobenzoate involves the use of a standard 9-fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase methodology . The precursor peptides are synthesized using this method, and the radiolabeled peptides are prepared by the chloramine-T method or conjugation of RGD peptides with Succinimidyl 3-bromobenzoate .Chemical Reactions Analysis
Succinimidyl 3-bromobenzoate is used in the preparation of radiolabeled peptides . The peptides are prepared by the chloramine-T method or conjugation of RGD peptides with Succinimidyl 3-bromobenzoate .科学研究应用
医学研究中的放射性标记
琥珀酰亚胺基-3-溴苯甲酸酯在放射性标记中具有重要的应用,尤其是在医学研究中。Wilbur 和 Hylarides (1991) 的一项研究表明,它可用于通过与放射性溴化小分子偶联来对抗黑色素瘤抗体进行放射性标记。此过程保留了抗体 80% 的免疫反应性,表明其在癌症诊断和治疗中的精确靶向潜力 (Wilbur & Hylarides, 1991)。
抗体的放射性卤化
Vaidyanathan 和 Zalutsky (1988) 探讨了 N-琥珀酰亚胺基-3-(三正丁基锡基)苯甲酸酯在单克隆抗体的放射性卤化中的应用。他们的研究表明,使用这种方法标记的抗体表现出显着降低的甲状腺摄取和从正常组织中更快的清除,与传统方法相比。这表明在肿瘤学中改善成像和治疗应用的潜力 (Vaidyanathan & Zalutsky, 1988)。
蛋白质和肽标记
Vaidyanathan 和 Zalutsky (2007) 详细介绍了 N-琥珀酰亚胺基-4-胍基甲基-3-[*I]碘代苯甲酸酯的合成,该衍生物可用于蛋白质和肽的放射性碘化。他们的工作强调了此类试剂在标记在结合后被内化的蛋白质和肽中的效用,这在细胞生物学和分子药理学研究中至关重要 (Vaidyanathan & Zalutsky, 2007)。
用于 PET 成像的间接放射性标记
E. Mume 等人 (2005) 研究了 N-琥珀酰亚胺基-5-溴-3-吡啶甲酸酯在单克隆抗体曲妥珠单抗的放射性溴化中的应用。这项研究强调了这种标记在免疫 PET 中的潜力,这是一种结合放射免疫显像的特异性和 PET 成像灵敏度的技术,为核诊断提供了进步 (Mume et al., 2005)。
未来方向
The use of Succinimidyl 3-bromobenzoate in the preparation of radiolabeled peptides for PET imaging represents a promising direction for the future . The development of novel labeling chemistries that have drastically reduced in vivo dehalogenation has rekindled interest in the radiohalogens in recent years .
作用机制
Target of Action
Succinimidyl 3-bromobenzoate is primarily used in the radiolabeling of peptides, specifically those containing the Arg-Gly-Asp (RGD) sequence . These peptides are targeted towards αvβ3 integrin, a transmembrane receptor involved in cell adhesion . This integrin subtype is known to regulate angiogenesis and is overexpressed in some types of cancer cells .
Mode of Action
The compound works by conjugating RGD peptides through a chloramine-T method . The resulting radiolabeled peptides interact with the αvβ3 integrin, allowing for the targeted imaging and therapy of cancer .
Biochemical Pathways
The biochemical pathways affected by Succinimidyl 3-bromobenzoate are primarily related to cancer diagnosis and therapy. By labeling RGD peptides, which have a high affinity for αvβ3 integrin, the compound allows for the targeted imaging and treatment of tumors .
Pharmacokinetics
The pharmacokinetics of Succinimidyl 3-bromobenzoate are largely determined by the properties of the RGD peptides it labels. Studies have shown that peptides labeled with the compound have higher partition coefficients, lower tumor uptakes, and higher intestinal uptake than directly radiohalogenated peptides . The presence of an ethylene glycol linker can decrease lipophilicity and intestinal uptake .
Result of Action
The primary result of the action of Succinimidyl 3-bromobenzoate is the production of radiolabeled peptides that can be used in the imaging and treatment of cancer . These peptides can bind to αvβ3 integrin, allowing for the targeted delivery of therapeutic or diagnostic agents .
Action Environment
The action of Succinimidyl 3-bromobenzoate can be influenced by various environmental factors. For instance, the choice of solvent can significantly impact the yield of the radiolabeling process . Additionally, the presence of an oxidant or acetic acid can affect the synthesis of the compound .
生化分析
Biochemical Properties
Succinimidyl 3-bromobenzoate plays a crucial role in biochemical reactions, primarily as a labeling agent for proteins and peptides. It interacts with primary amines present in proteins and peptides, forming stable amide bonds. This interaction is facilitated by the succinimidyl ester group, which reacts with the amino groups of lysine residues in proteins. The resulting labeled biomolecules can then be used for various imaging and diagnostic purposes. Succinimidyl 3-bromobenzoate is particularly useful in the preparation of radiolabeled peptides for PET and SPECT imaging, as it allows for the incorporation of radioactive isotopes such as bromine-77 and iodine-125 .
Cellular Effects
Succinimidyl 3-bromobenzoate has significant effects on various types of cells and cellular processes. By labeling proteins and peptides, it enables the study of their distribution and interactions within cells. This compound can influence cell function by altering the localization and activity of labeled biomolecules. For example, radiolabeled peptides prepared using succinimidyl 3-bromobenzoate have been shown to interact with integrin receptors on the surface of cancer cells, providing valuable information on tumor biology and angiogenesis . Additionally, the use of this compound in imaging studies can help elucidate the roles of specific proteins in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of succinimidyl 3-bromobenzoate involves its ability to form covalent bonds with primary amines in proteins and peptides. The succinimidyl ester group reacts with the amino groups of lysine residues, resulting in the formation of stable amide bonds. This covalent attachment allows for the incorporation of radioactive isotopes into biomolecules, enabling their detection and tracking in biological systems. The labeled biomolecules can then be used to study various biological processes, such as protein-protein interactions, enzyme activity, and receptor binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinimidyl 3-bromobenzoate can change over time due to factors such as stability and degradation. The stability of the compound is crucial for its effectiveness as a labeling agent. Studies have shown that succinimidyl 3-bromobenzoate is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species . Over time, the compound may degrade, leading to a decrease in labeling efficiency and potential changes in the biological activity of labeled biomolecules. Long-term studies in vitro and in vivo have demonstrated that the labeled biomolecules can retain their activity and function for extended periods, allowing for detailed investigations of biological processes.
Dosage Effects in Animal Models
The effects of succinimidyl 3-bromobenzoate can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and effective in labeling biomolecules for imaging studies. At higher dosages, there may be toxic or adverse effects, such as tissue damage or altered cellular function . Studies in animal models have shown that the optimal dosage of succinimidyl 3-bromobenzoate depends on factors such as the type of biomolecule being labeled, the specific imaging application, and the biological system being studied. It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects.
Metabolic Pathways
Succinimidyl 3-bromobenzoate is involved in various metabolic pathways, particularly those related to the metabolism of labeled biomolecules. Once incorporated into proteins and peptides, the compound can influence metabolic flux and metabolite levels by altering the activity and localization of labeled biomolecules . For example, radiolabeled peptides prepared using succinimidyl 3-bromobenzoate can be used to study the metabolism of cancer cells, providing insights into the metabolic pathways involved in tumor growth and progression. Additionally, the compound can interact with enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of succinimidyl 3-bromobenzoate within cells and tissues are critical for its effectiveness as a labeling agent. The compound can be transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins play a key role in facilitating the uptake and distribution of the compound within cells. Once inside the cell, succinimidyl 3-bromobenzoate can localize to specific organelles or cellular structures, depending on the nature of the labeled biomolecule and the cellular context.
Subcellular Localization
The subcellular localization of succinimidyl 3-bromobenzoate is influenced by factors such as targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles based on the presence of targeting sequences in the labeled biomolecules . For example, radiolabeled peptides prepared using succinimidyl 3-bromobenzoate can be targeted to the mitochondria, endoplasmic reticulum, or other organelles, depending on the specific targeting signals present in the peptide sequence. This subcellular localization can affect the activity and function of the labeled biomolecules, providing valuable insights into their roles in cellular processes.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMCZURUJSWYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




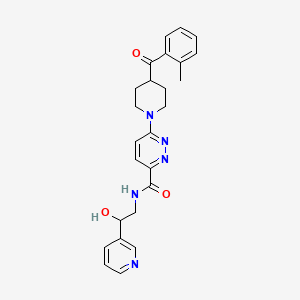

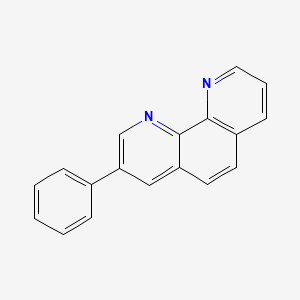
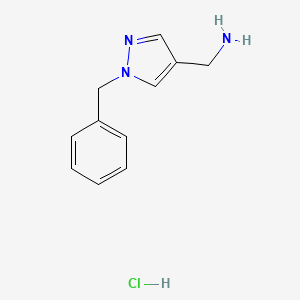
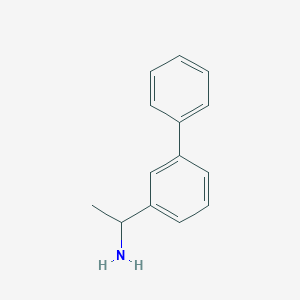
![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)
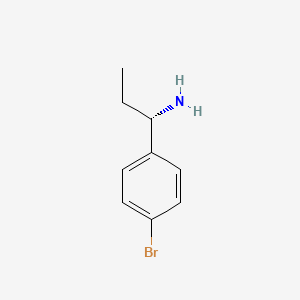


amine](/img/structure/B3081738.png)


